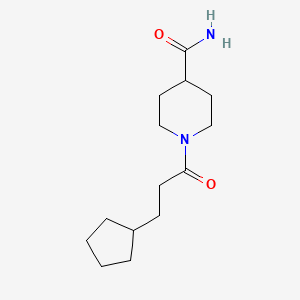

1-(3-cyclopentylpropanoyl)-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-cyclopentylpropanoyl)-4-piperidinecarboxamide is a compound of interest due to its structural uniqueness and potential chemical properties. While specific studies directly related to this compound are scarce, research on similar piperidine derivatives reveals a broad interest in their synthesis, molecular structure, and potential applications due to their pharmacological properties and chemical versatility.

Synthesis Analysis

The synthesis of piperidine derivatives often involves complex reactions that aim to introduce specific functional groups to achieve desired chemical properties. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated the introduction of bulky moieties to enhance activity, highlighting the importance of structural modifications in achieving significant biological effects (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography and NMR spectroscopy, plays a crucial role in understanding the configuration and conformation of piperidine derivatives. These techniques were used to determine the structures of novel cytotoxic and anticancer agents, demonstrating the relationship between molecular structure and biological activity (Dimmock et al., 1998).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, reflecting their reactivity and potential for further modification. For example, the use of 1-piperidino-1-trimethylsilyloxycyclopropane in synthetic applications demonstrates the versatility of piperidine-based compounds in forming complex heterocyclic structures (Wasserman et al., 1989).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 1-(3-cyclopentylpropanoyl)-4-piperidinecarboxamide are Trypsin-1 and Prothrombin . Trypsin-1 is a serine protease that plays a crucial role in protein digestion, while Prothrombin is a glycoprotein that is essential for blood clotting .

Mode of Action

It is believed to interact with its targets, trypsin-1 and prothrombin, leading to changes in their activity .

Biochemical Pathways

Given its targets, it is likely to influence thedigestive and coagulation pathways . The downstream effects of these interactions would depend on the specific nature of the compound’s interaction with its targets .

Pharmacokinetics

Therefore, its impact on bioavailability cannot be accurately determined .

Result of Action

Given its targets, it may influence protein digestion and blood clotting . The specific effects would depend on the nature of the compound’s interaction with its targets .

Propiedades

IUPAC Name |

1-(3-cyclopentylpropanoyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c15-14(18)12-7-9-16(10-8-12)13(17)6-5-11-3-1-2-4-11/h11-12H,1-10H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBOKLVYJFFCNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyclopentylpropanoyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)

![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)

![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)